

# 4-(4-Methoxyphenyl)-3-thiosemicarbazide molecular weight and formula

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## Compound of Interest

**Compound Name:** 4-(4-Methoxyphenyl)-3-thiosemicarbazide

**Cat. No.:** B1585342

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An In-Depth Technical Guide to **4-(4-Methoxyphenyl)-3-thiosemicarbazide**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**4-(4-Methoxyphenyl)-3-thiosemicarbazide** is a specialized chemical compound that belongs to the thiosemicarbazide family. Thiosemicarbazides are characterized by a hydrazine core linked to a thiocarbonyl group and serve as crucial synthons in organic and medicinal chemistry. The inherent reactivity of the sulfur and nitrogen atoms makes the thiosemicarbazide scaffold a versatile building block for synthesizing a wide array of heterocyclic compounds and derivatives. These derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of significant biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.<sup>[1][2][3][4]</sup>

The presence of the 4-methoxyphenyl group in this specific molecule imparts distinct electronic and steric properties, influencing its reactivity and the biological profile of its subsequent derivatives. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a validated synthesis protocol for its derivatives, and its core applications as a precursor in the development of novel therapeutics and advanced materials.

## Section 1: Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics dictate storage conditions, solvent selection for reactions, and the analytical methods required for its identification and quality control.

## Key Compound Identifiers and Properties

The essential data for **4-(4-Methoxyphenyl)-3-thiosemicarbazide** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> OS	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	197.26 g/mol	<a href="#">[5]</a>
CAS Number	40207-03-2	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Appearance	White solid	<a href="#">[9]</a>
Melting Point	154-156 °C (with decomposition)	<a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	330.1 °C at 760 mmHg	<a href="#">[6]</a> <a href="#">[9]</a>
Density	1.311 g/cm <sup>3</sup>	<a href="#">[6]</a> <a href="#">[9]</a>

## Analytical Characterization

While this compound is often supplied by commercial vendors, identity and purity confirmation are paramount. Standard analytical techniques used for the characterization of this molecule and its derivatives include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

- Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups, such as N-H (amine and amide), C=S (thiocarbonyl), and C-O-C (ether) stretches present in the molecule.
- Mass Spectrometry (MS): Provides the exact mass of the compound, confirming its elemental composition.

Researchers have successfully used these methods to characterize derivatives synthesized from **4-(4-Methoxyphenyl)-3-thiosemicarbazide**, validating their expected structures.[1][10]

## Section 2: Synthesis and Application in Derivatization

**4-(4-Methoxyphenyl)-3-thiosemicarbazide** is primarily utilized as an intermediate. Its value lies in its ability to react with carbonyl compounds to form thiosemicarbazones, which are often the final bioactive molecules.

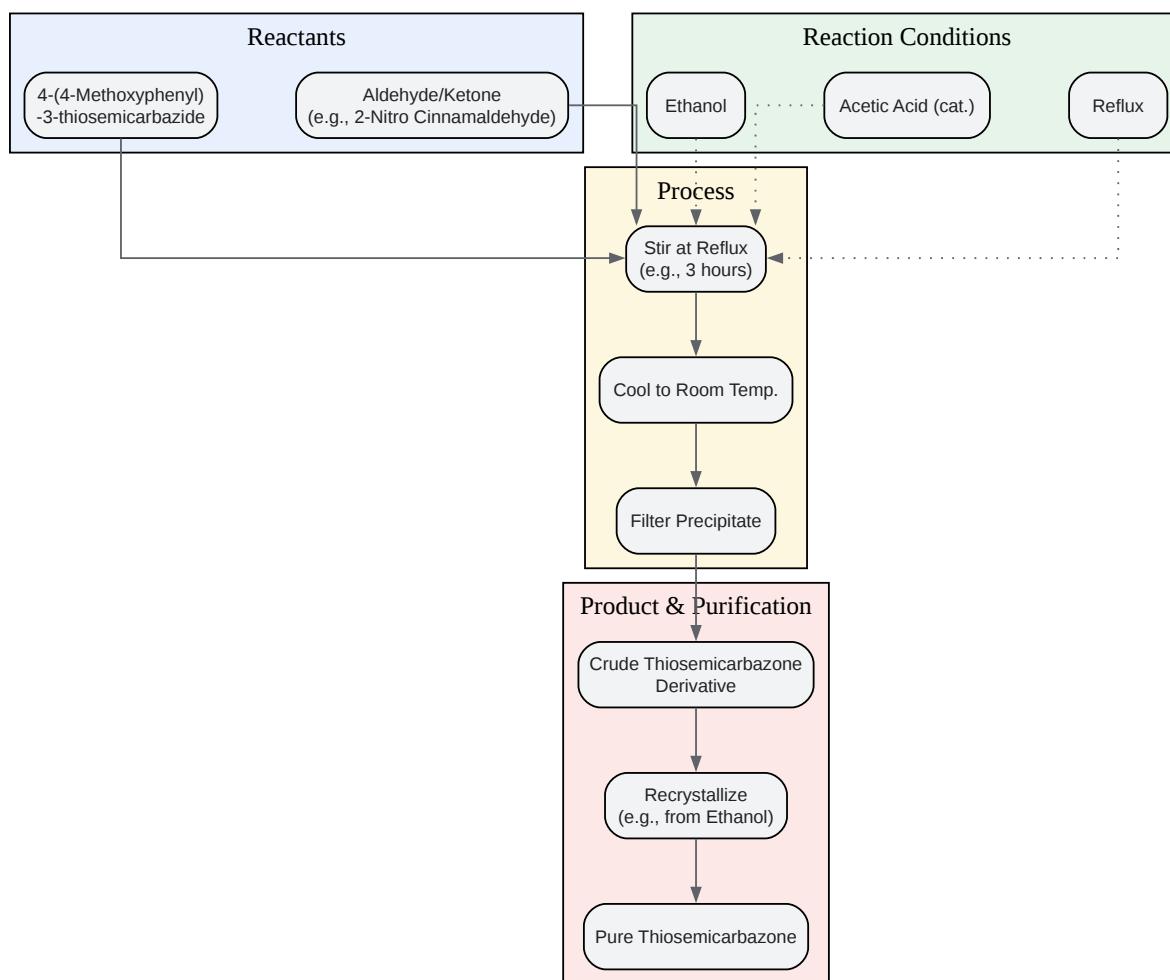
### General Synthetic Pathway and Mechanism

The synthesis of thiosemicarbazones from **4-(4-Methoxyphenyl)-3-thiosemicarbazide** involves a classical condensation reaction with an aldehyde or ketone.

Causality of Experimental Choices:

- Solvent: Absolute ethanol is a common choice as it effectively dissolves both the thiosemicarbazide and many carbonyl compounds, while being relatively inert to the reaction itself.[10]
- Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added.[10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal primary amine group (-NH<sub>2</sub>) of the thiosemicarbazide.
- Temperature: Refluxing the mixture provides the necessary activation energy to drive the condensation reaction, which involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule to form the final C=N (imine) bond of the thiosemicarbazone.

The general workflow for this reaction is depicted below.



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Caption: General workflow for thiosemicarbazone synthesis.

# Experimental Protocol: Synthesis of (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene)thiosemicarbazide

This protocol is adapted from a published procedure and serves as a self-validating system for demonstrating the reactivity of the title compound.[\[10\]](#)

## Materials:

- **4-(4-Methoxyphenyl)-3-thiosemicarbazide** (1 equivalent)
- 2-Nitro cinnamaldehyde (1 equivalent)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount, ~0.5 mL per 2 mmol of reactant)

## Procedure:

- **Dissolution:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **4-(4-Methoxyphenyl)-3-thiosemicarbazide** (e.g., 0.4 g, 2 mmol) and absolute ethanol (20 mL). Stir until the solid is mostly dissolved.
- **Addition of Reactants:** Add 2-nitro cinnamaldehyde (e.g., 0.354 g, 2 mmol) to the solution, followed by the catalytic amount of acetic acid.
- **Reaction:** Heat the reaction mixture to reflux and maintain stirring at this temperature for 3 hours. Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
- **Purification:** Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure thiosemicarbazone derivative.

## Section 3: Core Applications in Drug Development and Materials Science

The utility of **4-(4-Methoxyphenyl)-3-thiosemicarbazide** is defined by the properties of the molecules it helps create. Its applications are primarily in the fields of medicinal chemistry and materials science.

### Precursor for Bioactive Thiosemicarbazones and Heterocycles

Thiosemicarbazones derived from this precursor have shown potential as:

- Anticancer Agents: The thiosemicarbazone scaffold is a well-known pharmacophore in cancer research, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines.[2][3]
- Antibacterial Agents: These compounds can inhibit bacterial growth, making them candidates for new antibiotic development.[2]
- Antioxidants: Certain derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.[1]

Furthermore, the thiosemicarbazide itself can be a starting material for synthesizing other biologically active heterocyclic systems, such as 1,3,4-thiadiazoles.[11]

### Ligand Formation for Bio-organometallic Chemistry

The thiosemicarbazone derivatives are excellent ligands for metal ions due to the presence of nitrogen and sulfur donor atoms. Researchers have synthesized Ruthenium(II)-p-cymene complexes using thiosemicarbazones derived from a related N-substituted thiosemicarbazide. [12][13] These organometallic complexes are studied for their potential as novel anticancer therapeutics, combining the cytotoxic properties of the metal center with the biological activity of the organic ligand.

### Development of Nonlinear Optical (NLO) Materials

The field of materials science has also found applications for derivatives of **4-(4-Methoxyphenyl)-3-thiosemicarbazide**. A synthesized thiosemicarbazone demonstrated significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.[10] The extended  $\pi$ -conjugated system formed upon condensation contributes to these desirable optical characteristics.

## Section 4: Safety and Handling

Proper handling of **4-(4-Methoxyphenyl)-3-thiosemicarbazide** is essential for laboratory safety. Based on available safety data, the compound has the following GHS classification:

- Hazard: Acute toxicity - Category 3, Oral.[6]
- Signal Word: Danger[6]

Precautionary Statements:[6]

- Prevention:
  - P264: Wash hands and any exposed skin thoroughly after handling.
  - P270: Do not eat, drink or smoke when using this product.
- Response:
  - P301+P316: IF SWALLOWED: Get emergency medical help immediately.
  - P330: Rinse mouth.
- Storage:
  - P405: Store locked up.
- Disposal:
  - P501: Dispose of contents/container to an approved waste disposal plant.

It is mandatory to handle this chemical in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**4-(4-Methoxyphenyl)-3-thiosemicarbazide** is a highly valuable and versatile chemical intermediate. While its direct biological applications are limited, its true significance lies in its role as a foundational building block for a diverse range of functional molecules. From potent anticancer thiosemicarbazones and their metal complexes to advanced NLO materials, the derivatives of this compound are at the forefront of research in drug discovery and materials science. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their synthetic and developmental workflows.

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